![molecular formula C24H24N2O4S B2396335 2-(3-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide CAS No. 1005301-85-8](/img/structure/B2396335.png)
2-(3-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
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Overview
Description
2-(3-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a useful research compound. Its molecular formula is C24H24N2O4S and its molecular weight is 436.53. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
The compound has been found to have significant antibacterial activity . Two N-benzenesulfonyl (BS) derivatives of 1,2,3,4-tetrahydroquinoline (THQ) were designed, prepared, and screened for antibacterial activity . Both showed bactericidal activity against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus(MRSA) ATCC 43300 . An increase of reactive oxygen species (ROS) in strains treated with BS-THQ with respect to the control was detected .
Reactive Species Generation
The compound has been found to generate reactive species . The study revealed that the compound caused an increase in reactive oxygen species (ROS) in the bacterial strains treated with it .
Green Synthesis
A green method has been developed for the synthesis of N-arylsulfonylhydrazones . By grinding mixtures of benzensulfonyl hydrazides and a series of aryl aldehydes or ketones in the mortar using L-tyrosine as catalyst, 24 N-arylsulfonylhydrazones were synthesized in a few minutes with high yield .
Crystal Structure
The compound’s crystal structure has been studied . The compounds 3-(1-Benzenesulfonyl-3-phenylsulfanyl-1H-indol-2-yl)-1-[4-methyl (I)/methoxy (II)phenyl)]-2-phenyl-propane-1-one crystallize in triclinic spa .
Mechanism of Action
Target of Action
It is known that n-benzenesulfonyl-1,2,3,4-tetrahydroquinoline derivatives have been studied for their antimicrobial properties .
Mode of Action
It has been suggested that the compound may interact with its targets to generate reactive oxygen species . This interaction and the subsequent generation of reactive species could lead to changes in the target organisms.
Result of Action
The compound has been shown to exhibit bactericidal activity against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . Transmission electron microscopy revealed a disturbed membrane architecture in the treated strains .
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-18-7-5-9-21(15-18)30-17-24(27)25-20-13-12-19-8-6-14-26(23(19)16-20)31(28,29)22-10-3-2-4-11-22/h2-5,7,9-13,15-16H,6,8,14,17H2,1H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMHYTWZOQXXKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide |
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